5,6-dichloro-N,N-bis(prop-2-en-1-yl)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-dichloro-N,N-bis(prop-2-en-1-yl)pyridine-3-sulfonamide is a synthetic organic compound characterized by the presence of a pyridine ring substituted with chlorine atoms at the 5 and 6 positions, and a sulfonamide group at the 3 position The compound also features N,N-bis(prop-2-en-1-yl) substituents, which are allyl groups attached to the nitrogen atoms of the sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dichloro-N,N-bis(prop-2-en-1-yl)pyridine-3-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Chlorination: The pyridine ring is chlorinated at the 5 and 6 positions using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Sulfonation: The chlorinated pyridine is then subjected to sulfonation using a sulfonating agent like chlorosulfonic acid to introduce the sulfonamide group at the 3 position.
Alkylation: The final step involves the alkylation of the sulfonamide nitrogen atoms with prop-2-en-1-yl bromide or a similar alkylating agent under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,6-dichloro-N,N-bis(prop-2-en-1-yl)pyridine-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The allyl groups can undergo oxidation to form epoxides or reduction to form saturated alkyl groups.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) for hydrogenation.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of epoxides or alcohols.
Reduction: Formation of saturated alkyl derivatives.
Hydrolysis: Formation of sulfonic acids and amines.
Scientific Research Applications
5,6-dichloro-N,N-bis(prop-2-en-1-yl)pyridine-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and coatings with specific properties.
Biological Studies: It is used as a probe to study the interactions of sulfonamide-containing compounds with biological targets.
Industrial Applications: The compound is utilized in the development of catalysts and intermediates for various chemical processes.
Mechanism of Action
The mechanism of action of 5,6-dichloro-N,N-bis(prop-2-en-1-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit bacterial enzymes by binding to their active sites, thereby preventing the synthesis of essential biomolecules. The presence of the sulfonamide group is crucial for its activity, as it mimics the structure of natural substrates and competes for binding.
Comparison with Similar Compounds
Similar Compounds
Sulfapyridine: A sulfonamide antibiotic with a similar sulfonamide group but different substituents on the pyridine ring.
Thienopyridine Derivatives: Compounds with a fused pyridine-thiophene ring system and sulfonamide groups, known for their antimicrobial properties.
Uniqueness
5,6-dichloro-N,N-bis(prop-2-en-1-yl)pyridine-3-sulfonamide is unique due to the presence of both chlorine atoms and allyl groups, which confer distinct chemical reactivity and biological activity. The combination of these substituents enhances its potential as a versatile compound for various applications.
Properties
IUPAC Name |
5,6-dichloro-N,N-bis(prop-2-enyl)pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O2S/c1-3-5-15(6-4-2)18(16,17)9-7-10(12)11(13)14-8-9/h3-4,7-8H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFEZQVMBEICOPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC(=C(N=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.